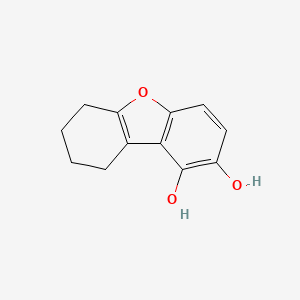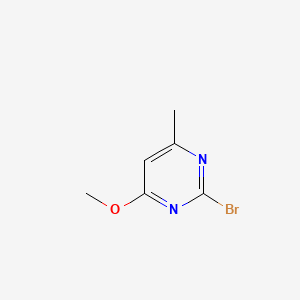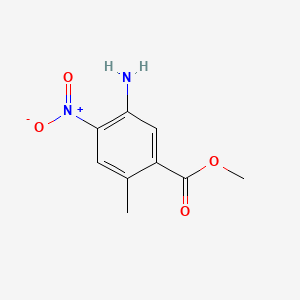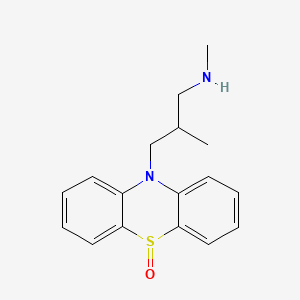
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine, also known as N2DMP or N2DMP-1, is an organic compound that belongs to the family of heterocyclic compounds known as oxophenothiazines. It is a potent inhibitor of the enzyme monoamine oxidase (MAO) and is used in scientific research as a tool to understand the function of this enzyme in the human body. N2DMP-1 is a highly selective and reversible MAO inhibitor and has been used in a variety of laboratory experiments to study the effects of MAO inhibition on biochemical and physiological processes.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine can be achieved through a multistep process involving the functionalization of a phenothiazine ring and subsequent alkylation and reductive amination reactions.
Starting Materials
Phenothiazine, 2-bromo-3-methylpropan-1-amine, Sodium borohydride, Acetic acid, Hydrogen peroxide, Sulfuric acid, Sodium hydroxide, Methanol, Ethanol
Reaction
Step 1: Bromination of Phenothiazine with Hydrogen Peroxide and Sulfuric Acid, Step 2: Reduction of Bromophenothiazine to 5-Hydroxyphenothiazine with Sodium Borohydride, Step 3: Acetylation of 5-Hydroxyphenothiazine with Acetic Anhydride and Acetic Acid, Step 4: Oxidation of 5-Acetoxyphenothiazine to 5-Oxophenothiazine with Hydrogen Peroxide and Sulfuric Acid, Step 5: Alkylation of 5-Oxophenothiazine with 2-Bromo-3-Methylpropan-1-Amine using Sodium Hydroxide as a Base, Step 6: Reductive Amination of the Alkylation Product with Sodium Borohydride and Methanol, Step 7: N-Methylation of the Reductive Amination Product with Formaldehyde and Hydrogen Cyanide in the Presence of Ethanol
Scientific Research Applications
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has been widely used in scientific research as a tool to study the effects of MAO inhibition on biochemical and physiological processes. It has been used to study the effects of MAO inhibition on neurotransmitter levels, behavior, and other physiological processes. In addition, N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has been used to study the role of MAO in the development of depression and other psychiatric disorders.
Mechanism Of Action
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 is a reversible inhibitor of MAO. It binds to the active site of MAO and prevents the enzyme from catalyzing the oxidation of monoamines, such as dopamine, norepinephrine, and serotonin. This inhibition of MAO activity leads to an increase in the levels of these monoamines in the brain, which can have profound effects on behavior and other physiological processes.
Biochemical And Physiological Effects
The inhibition of MAO by N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has been shown to have a variety of biochemical and physiological effects. In animal studies, N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This increase in monoamine levels has been linked to improved mood, increased energy levels, and improved cognitive performance. In addition, N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has been shown to reduce anxiety, improve sleep quality, and reduce inflammation.
Advantages And Limitations For Lab Experiments
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has several advantages for use in laboratory experiments. It is a highly selective and reversible inhibitor of MAO, which makes it an ideal tool for studying the effects of MAO inhibition on biochemical and physiological processes. In addition, N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 is relatively easy to synthesize and is available in a high yield. However, there are some limitations to using N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 in laboratory experiments. For example, N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 is not as potent as some other MAO inhibitors and may not be suitable for experiments requiring a higher degree of inhibition.
Future Directions
The effects of N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 on biochemical and physiological processes have been studied extensively, but there is still much to be learned. Future studies should focus on the effects of N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 on specific neurotransmitter systems, as well as its potential therapeutic applications. In addition, further research should be conducted on the long-term effects of N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 on biochemical and physiological processes. Finally, the potential for N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 to be used in combination with other MAO inhibitors should be explored.
properties
IUPAC Name |
N,2-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)21(20)17-10-6-4-8-15(17)19/h3-10,13,18H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKNHGQUFVLBIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)
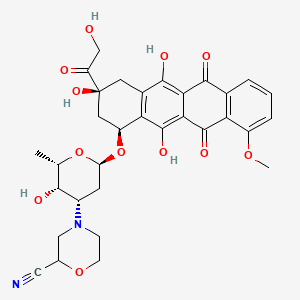
![(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571417.png)
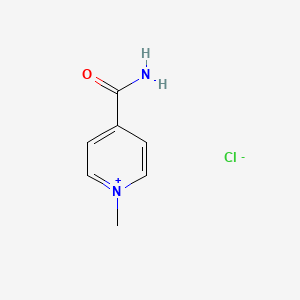
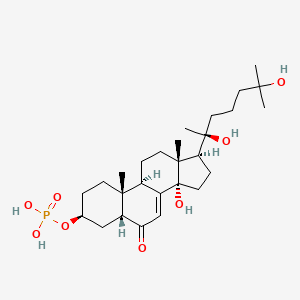
![Acetic acid;2-[2-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B571422.png)

![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)
